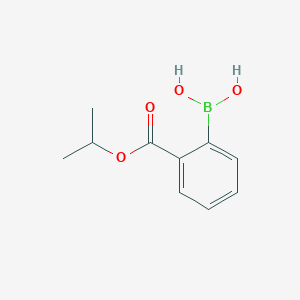

(2-(Isopropoxycarbonyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

(2-propan-2-yloxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-7(2)15-10(12)8-5-3-4-6-9(8)11(13)14/h3-7,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSGPEFNAZQASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of (2-(Isopropoxycarbonyl)phenyl)boronic acid

Topic: (2-(Isopropoxycarbonyl)phenyl)boronic acid Synthesis Methods Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecule Profile

(2-(Isopropoxycarbonyl)phenyl)boronic acid (CAS: 380430-53-5) is a critical bifunctional building block used primarily in Suzuki-Miyaura cross-coupling reactions to introduce ortho-ester functionalities. Its unique structure features a boronic acid moiety adjacent to a bulky isopropyl ester, creating significant steric hindrance and electronic effects that challenge standard synthesis protocols.

This guide details two primary synthesis routes:

-

The Precision Route (Via Miyaura Borylation & Trifluoroborate): Recommended for high-purity applications, utilizing a potassium trifluoroborate intermediate to overcome the difficult hydrolysis of sterically hindered pinacol esters.

-

The Direct Route (Fischer Esterification): A scalable approach starting from commercially available 2-boronobenzoic acid (benzoxaborole), ideal for bulk preparation where high tolerance for boroxine equilibrium is acceptable.

Structural Dynamics: The Benzoxaborole Equilibrium

Researchers must recognize that this molecule exists in a dynamic equilibrium between the "open" boronic acid form and the "closed" cyclic benzoxaborole (1-isopropoxy-2,1-benzoxaborol-3(1H)-one) form.[1][2] While the isopropyl group sterically disfavors cyclization compared to methyl esters, the equilibrium is solvent-dependent.

Caption: The dynamic equilibrium between the open boronic acid and the cyclic benzoxaborole form is driven by water content and solvent polarity.

Retrosynthetic Analysis & Strategy

The synthesis is complicated by the ortho-positioning of the ester and boron groups. Direct borylation of the ester is preferred over carboxylation of the boronic acid to avoid protodeboronation.

Route Comparison

| Feature | Route A: Miyaura Borylation (Recommended) | Route B: Direct Esterification |

| Starting Material | Isopropyl 2-iodobenzoate | 2-Carboxyphenylboronic acid |

| Key Reagent | Isopropanol / | |

| Purity Profile | High (via crystalline intermediate) | Moderate (Equilibrium mixture) |

| Scalability | Moderate (Multi-step) | High (Single step) |

| Primary Challenge | Hydrolysis of hindered pinacol ester | Controlling dehydration/cyclization |

Detailed Experimental Protocols

Route A: The Precision Method (Via Trifluoroborate)

Rationale: Standard hydrolysis (e.g.,

Step 1: Miyaura Borylation

Reagents: Isopropyl 2-iodobenzoate (1.0 equiv), Bis(pinacolato)diboron (

-

Setup: Charge a dry flask with isopropyl 2-iodobenzoate,

, and KOAc. Evacuate and backfill with Argon (3x). -

Reaction: Add anhydrous 1,4-Dioxane and the Pd catalyst. Heat to 80°C for 4-6 hours . Monitor by TLC/LCMS for disappearance of the iodide.

-

Workup: Filter through a celite pad to remove inorganic salts. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc) to isolate Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .

Step 2: Conversion to Potassium Trifluoroborate

Reagents: Pinacol ester (from Step 1),

-

Dissolve the pinacol ester in MeOH.

-

Add a saturated aqueous solution of Potassium Hydrogen Fluoride (

). Caution: KHF2 is corrosive and etches glass; use plasticware if possible. -

Stir vigorously at room temperature for 12 hours. The potassium trifluoroborate salt will often precipitate.

-

Isolation: Concentrate to remove MeOH. Filter the resulting solid, wash with cold acetone (to remove organic impurities) and minimal water. Dry under vacuum.[3]

Step 3: Hydrolysis to Boronic Acid

Reagents: Potassium trifluoroborate salt, TMSCl (Trimethylsilyl chloride), Aqueous Acetonitrile.

-

Suspend the trifluoroborate salt in acetonitrile/water (5:1).

-

Add TMSCl (1.1 equiv) dropwise. The TMSCl acts as a fluoride scavenger (

is volatile/inert), driving the hydrolysis to the boronic acid. -

Stir for 1 hour.

-

Extraction: Dilute with water and extract with Ethyl Acetate. The organic layer contains the target (2-(Isopropoxycarbonyl)phenyl)boronic acid.

-

Drying: Dry over

and concentrate.

Route B: The Direct Method (Fischer Esterification)

Rationale: This method is cost-effective but requires careful management of water to prevent hydrolysis of the newly formed ester while acknowledging the boronic acid may dehydrate.

Reagents: 2-Carboxyphenylboronic acid (or 1-hydroxy-2,1-benzoxaborol-3(1H)-one), Isopropanol (excess), conc.

-

Reflux: Dissolve the starting material in anhydrous Isopropanol. Add 5-10 mol% conc.

. -

Dean-Stark: Reflux with a Dean-Stark trap (or molecular sieves in a Soxhlet extractor) to continuously remove water. This drives the equilibrium toward the ester.

-

Duration: Reflux for 12-24 hours.

-

Neutralization: Cool to RT. Carefully neutralize with solid

. -

Workup: Filter off solids. Concentrate the isopropanol.

-

Purification: Recrystallize from minimal hot acetonitrile or hexanes/ether. Note: The product may isolate as the cyclic benzoxaborole form; verify by NMR.

Synthesis Workflow Diagram

Caption: Workflow comparison between the Precision Route (via Trifluoroborate) and the Direct Scalable Route.

Critical Handling & Stability

Protodeboronation

Boronic acids with electron-withdrawing groups (like esters) in the ortho position are highly susceptible to protodeboronation under basic conditions at elevated temperatures.

-

Avoid: Strong bases (NaOH, KOH) at high heat.

-

Preferred Base for Coupling: Use mild bases like

or

Analytical Verification

-

1H NMR (CDCl3): Look for the isopropyl methine septet (~5.2 ppm) and the methyl doublet (~1.3 ppm). The boronic acid

protons typically appear as a broad singlet around 6.0-8.0 ppm, but may disappear if D2O exchange occurs. -

11B NMR: Crucial for distinguishing the species.

-

Boronic Acid: ~30 ppm (broad).

-

Benzoxaborole (Cyclic): ~30-35 ppm (often sharper).

-

Trifluoroborate (Intermediate): ~2-4 ppm (quartet).

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

-

Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates.[4] Tetrahedron Letters, 46(46), 7899–7903. Link

-

Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old Compounds with New Applications.[2][5] Journal of Organometallic Chemistry, 694(22), 3533–3541. Link

-

Hall, D. G. (Ed.).[5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

- 1. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. raineslab.com [raineslab.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (2-(Isopropoxycarbonyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids are a class of organic compounds that have garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Their unique ability to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, has made them indispensable tools for the construction of complex molecular architectures[1]. Furthermore, their capacity to reversibly form covalent bonds with diols has led to their exploration as sensors for carbohydrates and as pharmacophores in drug design[2][3][4].

This guide provides a comprehensive overview of the physicochemical properties of a specific, yet representative, member of this class: (2-(Isopropoxycarbonyl)phenyl)boronic acid. The presence of an isopropoxycarbonyl group at the ortho position introduces unique electronic and steric features that significantly influence the compound's reactivity, stability, and potential applications. While specific experimental data for this exact molecule is not widely available, this guide will draw upon data from closely related analogs, such as 2-carboxyphenylboronic acid and its other esters, to provide a robust and scientifically grounded understanding of its expected properties and behavior. The principles and protocols described herein are broadly applicable to other ortho-substituted phenylboronic acids bearing ester functionalities.

Synthesis of (2-(Isopropoxycarbonyl)phenyl)boronic Acid

The synthesis of (2-(Isopropoxycarbonyl)phenyl)boronic acid can be envisioned through a multi-step process starting from a readily available precursor, 2-carboxyphenylboronic acid. A plausible synthetic route involves the esterification of the carboxylic acid moiety.

A general and robust method for the synthesis of phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis[2][5]. For ortho-substituted derivatives, a more tailored approach is often necessary to avoid side reactions and improve yields. A likely synthetic pathway for the title compound is outlined below.

Caption: Proposed synthetic workflow for (2-(Isopropoxycarbonyl)phenyl)boronic acid.

Experimental Protocol: Esterification of 2-Carboxyphenylboronic Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-carboxyphenylboronic acid (1 equivalent).

-

Reagent Addition: Add an excess of isopropyl alcohol, which serves as both the reactant and the solvent. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (2-(Isopropoxycarbonyl)phenyl)boronic acid.

Physicochemical Properties

The physicochemical properties of (2-(Isopropoxycarbonyl)phenyl)boronic acid are influenced by the interplay of the boronic acid moiety and the ortho-isopropoxycarbonyl group. The following table summarizes the expected properties, with some values being estimations based on closely related compounds.

| Property | Expected Value/Information | Source/Justification |

| Molecular Formula | C₁₀H₁₃BO₄ | Based on chemical structure |

| Molecular Weight | 208.02 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for phenylboronic acids[5] |

| Melting Point | Not available; likely >100 °C | 2-Carboxyphenylboronic acid dihydrate has a high melting point. The ester will likely have a lower but still significant melting point. |

| Boiling Point | Not available; likely decomposes upon heating | Boronic acids tend to dehydrate to form boroxines at elevated temperatures. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, THF). Poorly soluble in nonpolar solvents (e.g., hexanes) and water. | The isopropoxycarbonyl group increases lipophilicity compared to the carboxylic acid. General solubility profile of phenylboronic acids[5]. |

| pKa | Estimated to be in the range of 7-9 | The pKa of phenylboronic acid is around 8.8[6]. The electron-withdrawing nature of the ortho-ester group is expected to lower the pKa compared to unsubstituted phenylboronic acid. The ortho-aminomethyl group is known to lower the pKa of the proximal boronic acid[7]. |

Reactivity and Stability

The reactivity of (2-(Isopropoxycarbonyl)phenyl)boronic acid is dominated by the boronic acid functional group.

-

Suzuki-Miyaura Cross-Coupling: This compound is expected to be an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, serving as a source of the 2-(isopropoxycarbonyl)phenyl group.

-

Boronate Ester Formation: It will readily react with diols to form cyclic boronate esters. This reaction is reversible and is the basis for many of its applications in sensing and drug delivery.

-

Dehydration: Like other boronic acids, it is susceptible to dehydration upon heating to form a trimeric anhydride known as a boroxine.

The stability of boronic acids can be a concern, particularly their susceptibility to oxidation[8].

-

Oxidative Instability: Boronic acids can be oxidized, especially in the presence of reactive oxygen species. The rate of oxidation can be influenced by substituents on the phenyl ring. The presence of an ortho-ester may have a modest effect on the electronic properties of the boron atom and thus its oxidative stability.

-

Hydrolytic Stability of the Ester: The isopropoxycarbonyl group is an ester and can be hydrolyzed under acidic or basic conditions to yield 2-carboxyphenylboronic acid.

Storage Recommendations: To ensure its integrity, (2-(Isopropoxycarbonyl)phenyl)boronic acid should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of (2-(Isopropoxycarbonyl)phenyl)boronic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Caption: A typical analytical workflow for the characterization of a phenylboronic acid derivative.

Detailed Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve an accurately weighed sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve the compound and the presence of exchangeable protons.

-

¹H NMR Spectroscopy:

-

Expected Signals:

-

Aromatic protons (4H) in the range of 7.0-8.0 ppm, showing a characteristic splitting pattern for a 1,2-disubstituted benzene ring.

-

A septet for the methine proton (-CH-) of the isopropyl group around 4.9-5.2 ppm.

-

A doublet for the methyl protons (-CH₃) of the isopropyl group around 1.2-1.4 ppm.

-

A broad singlet for the B(OH)₂ protons, which may be exchangeable with residual water in the solvent. Its chemical shift and visibility can vary.

-

-

-

¹³C NMR Spectroscopy:

-

Expected Signals:

-

A signal for the carbonyl carbon of the ester around 165-170 ppm.

-

Aromatic carbon signals in the range of 120-140 ppm. The carbon attached to the boron atom will be broad and may be difficult to observe.

-

A signal for the methine carbon of the isopropyl group around 68-72 ppm.

-

A signal for the methyl carbons of the isopropyl group around 20-25 ppm.

-

-

-

¹¹B NMR Spectroscopy:

-

This is a highly informative technique for boronic acids[9][10].

-

Expected Signal: A single, relatively broad resonance is expected. For trigonal (sp²-hybridized) boronic acids, the chemical shift is typically in the range of +27 to +33 ppm. In the presence of Lewis bases (like DMSO or water), a tetrahedral (sp³-hybridized) boronate species may form, which resonates at a higher field (lower ppm value), typically between +3 and +9 ppm.

-

Applications in Research and Drug Development

The unique structural features of (2-(Isopropoxycarbonyl)phenyl)boronic acid make it a valuable building block and functional molecule in several areas:

-

Drug Discovery: Boronic acids are known to act as enzyme inhibitors, with bortezomib (Velcade®) being a prominent example of a boronic acid-containing drug[4]. The isopropoxycarbonyl group can be used to modulate the lipophilicity and pharmacokinetic properties of a potential drug candidate. It can also serve as a handle for further chemical modification.

-

Organic Synthesis: As a versatile building block in Suzuki-Miyaura cross-coupling reactions, it allows for the introduction of a functionalized phenyl ring into a wide range of organic molecules.

-

Bioconjugation and Sensing: The boronic acid moiety can be used to attach the molecule to biomolecules containing diol functionalities, such as glycoproteins on cell surfaces. This property is exploited in the development of targeted drug delivery systems and diagnostic agents.

Conclusion

(2-(Isopropoxycarbonyl)phenyl)boronic acid represents a functionally rich and synthetically useful derivative of phenylboronic acid. While specific experimental data for this compound remains to be widely published, a comprehensive understanding of its physicochemical properties, reactivity, and stability can be extrapolated from the extensive knowledge base of related phenylboronic acids. Its unique combination of a reactive boronic acid and a modifiable ester group at the ortho position makes it a promising candidate for further investigation in the fields of medicinal chemistry, organic synthesis, and chemical biology. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to work with and explore the potential of this and similar ortho-substituted phenylboronic acids.

References

- Štefane, B., & Urleb, U. (2010). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the Chemical Society, Perkin Transactions 2, (2), 285-291.

- Raines, R. T., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Supporting Information. [Link]

- Węglarz, J., & Sporzyński, A. (2018). The influence of ortho-substituents on the properties of phenylboronic acids. New Journal of Chemistry, 42(23), 19046-19057.

- Wiskur, S. L., et al. (2003). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. The Journal of Organic Chemistry, 68(8), 3054-3064.

- Frontiers in Chemistry. (2020). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. [Link]

- PubChem. Phenylboronic Acid. [Link]

- Wikipedia. Phenylboronic acid. [Link]

- Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

- Li, G., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Chinese Journal of Pharmaceuticals, 40(10), 734-737.

- Richichi, B., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(53), 30773-30781.

- Smith, M. K., & Penner, M. H. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.

- Siahaan, T. J., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

- Wikipedia. Ortho ester. [Link]

- Boron Molecular. Boronic acid esters Supplier. [Link]

- Raines, R. T., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(15), 3854-3859.

- Smith, M. K., & Penner, M. H. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

- Cheméo. Chemical Properties of Benzoic acid, 2-isopropylphenyl ester. [Link]

Sources

- 1. Boronic Acids and Derivatives | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. chemscene.com [chemscene.com]

- 7. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

(2-(Isopropoxycarbonyl)phenyl)boronic acid CAS number and identification

Advanced Building Blocks for Medicinal Chemistry & Structural Optimization

Executive Summary

(2-(Isopropoxycarbonyl)phenyl)boronic acid is a specialized ortho-functionalized arylboronic acid used primarily as a building block in the synthesis of sterically congested biaryl systems. Unlike its simpler analogs (methyl or ethyl esters), the isopropyl ester moiety provides significant steric bulk at the ortho position. This structural feature serves two critical functions: it modulates the electrophilicity of the boron center—potentially reducing the rate of protodeboronation—and it acts as a robust precursor for ortho-substituted biaryl carboxylic acids, a common motif in angiotensin II receptor antagonists and poly(ADP-ribose) polymerase (PARP) inhibitors.

This guide details the physicochemical properties, synthesis pathways, and handling protocols for this compound, with a specific focus on overcoming the challenges associated with ortho-substituted boronic acid coupling.

Chemical Identification & Properties

| Feature | Specification |

| Chemical Name | (2-(Isopropoxycarbonyl)phenyl)boronic acid |

| Synonyms | Isopropyl 2-boronobenzoate; 2-Boronobenzoic acid 1-isopropyl ester |

| CAS Number | Not widely listed (Analogous to Methyl ester: 374538-03-1) |

| Molecular Formula | C₁₀H₁₃BO₄ |

| Molecular Weight | 208.02 g/mol |

| SMILES | CC(C)OC(=O)C1=CC=CC=C1B(O)O |

| Structure Class | Ortho-substituted Phenylboronic Acid |

| Physical State | White to off-white solid |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water |

| Stability | Prone to protodeboronation under high heat/acidic conditions; potential for cyclic dehydration (benzoxaborole formation) |

Structural Analysis

The compound features a boronic acid group adjacent to a bulky isopropyl ester.[1]

-

Steric Hindrance: The isopropyl group (

) exerts greater steric pressure than a methyl or ethyl group, which can slow down transmetallation during Suzuki couplings but also protects the resulting biaryl bond from rotational isomerization (atropisomerism). -

Electronic Effect: The ester is electron-withdrawing, making the boron center more Lewis acidic. However, the oxygen of the carbonyl group can coordinate intramolecularly with the boron atom, potentially forming a pseudo-cyclic species that stabilizes the boronic acid against oxidation but may reduce reactivity.

Synthesis & Manufacturing

The synthesis generally follows two primary routes. The choice depends on the availability of starting materials and the tolerance for transition metal impurities.

Route A: Esterification of 2-Carboxyphenylboronic Acid

This is the most direct route, avoiding transition metals, but requires careful water management to prevent anhydride formation (boroxines).

-

Starting Material: 2-Carboxyphenylboronic acid (or its cyclic benzoxaborole form).

-

Reagents: Isopropanol (solvent/reactant), Thionyl Chloride (

) or Sulfuric Acid ( -

Mechanism: Acid-catalyzed Fischer esterification.

-

Critical Step: Removal of water is essential to drive the equilibrium toward the ester.

Route B: Miyaura Borylation (Transition Metal Catalyzed)

Preferred for high-purity applications where the carboxylic acid starting material is unavailable.

-

Starting Material: Isopropyl 2-iodobenzoate or Isopropyl 2-bromobenzoate.

-

Reagents: Bis(pinacolato)diboron (

), -

Process: Palladium-catalyzed borylation yields the pinacol ester, which is then hydrolyzed (using

/

Figure 1: Dual synthetic pathways for (2-(Isopropoxycarbonyl)phenyl)boronic acid.

Reactivity Profile & Challenges

Protodeboronation

Ortho-substituted boronic acids are notoriously unstable. The electron-withdrawing ester group at the ortho position facilitates protodeboronation (cleavage of the C-B bond) under basic aqueous conditions at elevated temperatures.

-

Mechanism: Base attacks the boron, forming a boronate "ate" complex. The ortho-substituent can stabilize the transition state for protonation of the ipso-carbon, leading to the loss of boric acid and formation of isopropyl benzoate.

-

Mitigation: Use anhydrous conditions (e.g., Suzuki coupling in Toluene/Dioxane) or mild bases (

instead of

Benzoxaborole Formation

While the isopropyl ester is relatively stable, hydrolysis of the ester to the carboxylic acid (2-carboxyphenylboronic acid) will spontaneously lead to cyclization, forming 1-hydroxy-2,1-benzoxaborol-3(1H)-one .

-

Implication: Ensure the reaction pH does not promote ester hydrolysis (avoid strong aqueous acids or bases for prolonged periods).

Suzuki-Miyaura Coupling

The isopropyl group creates a "steric wall." Standard conditions (

-

Recommended Catalyst Systems:

-

Pd(OAc)2 + SPhos: The SPhos ligand is bulky and electron-rich, facilitating oxidative addition and, crucially, reductive elimination in sterically crowded systems.

-

Pd-PEPPSI-IPr: A carbene-based catalyst excellent for "difficult" couplings.

-

Experimental Protocol: Sterically Demanding Suzuki Coupling

Objective: Coupling (2-(Isopropoxycarbonyl)phenyl)boronic acid with an aryl bromide.

Materials

-

(2-(Isopropoxycarbonyl)phenyl)boronic acid (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Catalyst:

(2 mol%) -

Ligand: SPhos (8 mol%) (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Base:

(2.0 equiv, finely ground) -

Solvent: Toluene/Water (10:1) or anhydrous 1,4-Dioxane.

Procedure

-

Inert Atmosphere: Charge a reaction vial with the boronic acid, aryl bromide, Pd source, ligand, and base. Evacuate and backfill with Argon (3 cycles). Note: Oxygen promotes homocoupling and catalyst deactivation.

-

Solvent Addition: Add degassed solvent via syringe.

-

Reaction: Heat to 100°C for 12–18 hours. The bulky ortho group requires higher energy for the transmetallation step.

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography. Note: The product will be an ester; avoid acidic silica if the product is acid-sensitive.

Figure 2: Catalytic cycle highlighting the transmetallation step as the kinetic bottleneck due to the ortho-isopropyl group.

Applications in Drug Discovery[4][5][6]

Scaffold for Angiotensin II Antagonists

The biphenyl-2-carboxylic acid motif is central to "sartan" drugs (e.g., Losartan, Valsartan).

-

Role: This boronic acid introduces the pre-formed ester. Post-coupling, the isopropyl group can be hydrolyzed to the free acid or maintained as a prodrug moiety.

-

Advantage: The isopropyl ester is more lipophilic than the methyl ester, improving cell permeability during early-stage screening of intermediates.

Benzoxaborole Precursors

By intentionally hydrolyzing the ester after coupling (or using specific conditions), researchers can access benzoxaborole derivatives, which are gaining traction as anti-inflammatory and antimicrobial agents (e.g., Crisaborole).

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Moisture sensitive.

-

Stability Check: If the solid appears gummy or discolored, check via

-NMR. A shift in the isopropyl methyl peaks often indicates hydrolysis or degradation.

References

-

Suzuki-Miyaura Coupling of Ortho-Substituted Boronic Acids

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research.

-

Stability of Ortho-Alkoxycarbonyl Phenylboronic Acids

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.

-

Benzoxaborole Chemistry

- Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.

-

General Properties of Phenylboronic Acid Esters (Methyl Analog Reference)

-

Sigma-Aldrich Product Sheet: 2-Methoxycarbonylphenylboronic acid (CAS 374538-03-1).[3]

-

Sources

Structure and characterization of (2-(Isopropoxycarbonyl)phenyl)boronic acid

An In-depth Technical Guide to the Structure and Characterization of (2-(Isopropoxycarbonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, boronic acids have emerged as indispensable tools. Their unique ability to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their role as critical building blocks in the construction of complex molecular architectures. Boron-containing compounds, particularly boronic acids and their derivatives, have shown significant promise and success in drug discovery, leading to FDA-approved therapeutics such as Velcade®, Ixazomib, and Vaborbactam.[1][2] The utility of these compounds stems from the unique electronic nature of the boron atom, which can engage in reversible covalent bonding and participate in dynamic equilibria, making them valuable as enzyme inhibitors and probes for biological systems.[3][4]

This guide focuses on a specific, yet highly relevant, member of this class: (2-(Isopropoxycarbonyl)phenyl)boronic acid . This molecule is distinguished by the presence of an isopropoxycarbonyl group positioned ortho to the boronic acid moiety. This substitution pattern imparts specific steric and electronic properties that influence its reactivity, stability, and handling. For the drug development professional or the synthetic chemist, a thorough understanding of this reagent's characterization and behavior is paramount to its successful application. This document provides a comprehensive technical overview, from fundamental structure and synthesis to detailed protocols for characterization and application, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

The defining feature of (2-(Isopropoxycarbonyl)phenyl)boronic acid is its ortho-substituted aromatic ring. The isopropoxycarbonyl (ester) group exerts significant influence on the adjacent boronic acid functional group, which is crucial for understanding its chemical behavior.

Structural and Electronic Implications

The proximity of the bulky isopropoxycarbonyl group to the boronic acid introduces considerable steric hindrance. This can impact the rate and efficiency of reactions at the boron center, such as the transmetalation step in Suzuki-Miyaura couplings.[5][6] The choice of catalyst, ligand, and reaction conditions must be carefully considered to overcome this steric impediment. Electronically, the ester group is electron-withdrawing, which can influence the Lewis acidity of the boron atom and the stability of the C-B bond. Phenylboronic acids are generally stable and easy to handle, but like all boronic acids, they are susceptible to dehydration to form a cyclic trimeric anhydride known as a boroxine.[7][8] This process is reversible in the presence of water.

Physicochemical Data

A summary of the key physicochemical properties is presented below. Data for closely related analogs are used to provide context where specific experimental values for the title compound are not widely published.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃BO₄ | [9] |

| Molecular Weight | 208.02 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 111 °C (for 4-isomer) | [9] |

| Solubility | Soluble in polar organic solvents (e.g., Diethyl ether, Ethanol, Acetone) | [7] |

| Acidity (pKa) | ~8.8 (for unsubstituted Phenylboronic acid) | [7] |

Synthesis and Handling

A robust understanding of the synthesis and stability of (2-(Isopropoxycarbonyl)phenyl)boronic acid is essential for its effective use and storage.

General Synthetic Route

Phenylboronic acids are commonly synthesized via the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[10][11] The workflow below illustrates a typical synthetic pathway.

Causality Behind Experimental Choices:

-

Grignard Formation: The reaction of an aryl halide with magnesium in an ether solvent like THF is a classic and reliable method for generating the necessary organometallic nucleophile.[10]

-

Low-Temperature Borate Addition: The addition of the Grignard reagent to the trialkyl borate is performed at low temperatures (e.g., -78 °C) to prevent over-addition, where the initially formed boronate ester could react with a second equivalent of the Grignard reagent.

-

Acidic Hydrolysis: The final step involves hydrolysis of the boronate ester to the desired boronic acid. An acidic workup ensures the product is in its neutral B(OH)₂ form.

Stability and Storage

Boronic acids are prone to two primary degradation pathways:

-

Dehydration: In the solid state or in non-aqueous solvents, three molecules of boronic acid can reversibly condense to form a six-membered boroxine ring, releasing three molecules of water. While this can complicate analysis, it is often not detrimental to reactivity as the boroxine can re-hydrolyze under reaction conditions.

-

Oxidation/Protodeboronation: Boronic acids can be susceptible to oxidative degradation, particularly in biological systems or in the presence of reactive oxygen species.[3][12][13] Protodeboronation, the cleavage of the C-B bond by a proton source, can also occur, especially under harsh acidic or basic conditions.[3]

Protocol for Storage: To ensure long-term stability, (2-(Isopropoxycarbonyl)phenyl)boronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from light and moisture.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.[14] This reaction is a cornerstone of modern synthesis, enabling the construction of biaryl structures prevalent in pharmaceuticals.

Mechanistic Overview

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.

Expert Insight: The ortho-isopropoxycarbonyl group makes this substrate sterically demanding. This steric bulk can hinder the approach of the boronic acid to the palladium complex during the transmetalation step. Consequently, successful coupling often requires ligands that are both bulky and electron-rich (e.g., phosphine ligands like SPhos or XPhos) to promote the formation of a reactive, coordinatively unsaturated palladium species and facilitate the subsequent steps.[5]

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system; successful formation of the biaryl product confirms the reactivity of the boronic acid and the efficacy of the chosen catalytic system.

-

Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.2 eq.), the aryl halide coupling partner (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comprehensive Characterization Methodology

Rigorous characterization is essential to confirm the identity, purity, and structure of (2-(Isopropoxycarbonyl)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: Provides information on the number and environment of protons. Expected signals include:

-

Aromatic protons (4H) in the region of ~7.2-8.0 ppm, showing characteristic ortho, meta, and para coupling.

-

A septet for the isopropyl methine proton (-CH) around ~5.0-5.3 ppm.

-

A doublet for the isopropyl methyl protons (-CH₃) around ~1.3-1.4 ppm.

-

A broad singlet for the boronic acid hydroxyl protons (-B(OH)₂), which is exchangeable with D₂O and can vary in chemical shift.

-

-

¹³C NMR: Shows signals for all unique carbon atoms. The carbon atom directly attached to the boron (ipso-carbon) can sometimes be broad or difficult to detect due to quadrupolar relaxation of the boron nucleus.[15]

-

¹¹B NMR: This technique is highly specific for boron-containing compounds.[16] For a trigonal planar, sp²-hybridized boronic acid, a single broad resonance is typically observed in the range of δ 19-30 ppm.[17][18] Formation of a tetrahedral boronate ester (e.g., by reaction with a diol) would result in a significant upfield shift to ~δ 5-15 ppm.[17]

Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the compound into an NMR tube.

-

Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a calibrated spectrometer.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing boronic acids.[19]

-

Ionization: Electrospray ionization (ESI) is commonly used. Analysis in negative ion mode is often preferred, detecting the deprotonated molecule [M-H]⁻ or a boronate adduct [M+OH]⁻.[20]

-

Fragmentation: Fragmentation patterns can help confirm the structure, with potential losses of the isopropoxy group or the entire ester functionality.

-

Challenges: Boronic acids can form dimers or trimers (boroxines) in the gas phase, which can complicate spectral interpretation.[19] Using optimized source conditions can minimize this.

Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

Chromatography: Inject the sample onto a C18 reversed-phase column.

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of water and acetonitrile, often with a modifier like ammonium acetate to improve ionization.[19]

-

MS Detection: Analyze the eluent using an ESI source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.[21][22] Phenylboronic acids typically form hydrogen-bonded dimers in the crystal lattice.[7][23][24]

Expert Insight: Obtaining suitable single crystals is often the most challenging step. It requires a highly pure sample and screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The resulting structure would definitively confirm the ortho substitution and reveal any intramolecular interactions between the ester carbonyl and the boronic acid hydroxyl groups.

Summary of Expected Characterization Data

| Technique | Expected Observation |

| ¹H NMR | Signals for aromatic (4H), isopropyl CH (1H), isopropyl CH₃ (6H), and B(OH)₂ (2H, broad) protons. |

| ¹³C NMR | Signals corresponding to all 10 carbon atoms. |

| ¹¹B NMR | A single broad peak around δ 19-30 ppm. |

| LC-MS (ESI-) | A prominent ion corresponding to [M-H]⁻ at m/z ≈ 207.08. |

| X-Ray | Confirms connectivity and reveals solid-state packing, likely as H-bonded dimers. |

Conclusion

(2-(Isopropoxycarbonyl)phenyl)boronic acid is a valuable and versatile building block for organic synthesis and drug discovery. Its unique ortho-substitution pattern introduces steric and electronic features that must be understood for its effective application, particularly in Suzuki-Miyaura cross-coupling reactions. Mastery of this reagent requires not only knowledge of its reactivity but also proficiency in the analytical techniques required for its comprehensive characterization. By leveraging the methodologies outlined in this guide—NMR, MS, and X-ray crystallography—researchers can ensure the quality and identity of their material, paving the way for successful and reproducible synthetic outcomes. As the demand for structurally complex and diverse small molecules continues to grow, the importance of well-characterized, functionalized building blocks like (2-(Isopropoxycarbonyl)phenyl)boronic acid will only increase.

References

- Improving the oxidative stability of boronic acids through stereoelectronic effects. Google Vertex AI Search.

- Boronic Acid with High Oxidative Stability and Utility in Biological Contexts - ChemRxiv. ChemRxiv.

- Boronic acid with high oxidative stability and utility in biological contexts - PNAS. Proceedings of the National Academy of Sciences.

- Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed. PubMed.

- Phenylboronic acid - Wikipedia. Wikipedia.

- Boronic acid with high oxidative stability and utility in biological contexts - Raines Lab. Raines Lab, MIT.

- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.

- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. Journal of the American Chemical Society.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. PubMed Central.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Beilstein Journal of Organic Chemistry.

- 2-(Isopropoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid - Sigma-Aldrich. Sigma-Aldrich.

- Supplementary Material - Rsc.org. Royal Society of Chemistry.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

- (2-(Isopropoxymethyl)phenyl)boronic acid - ChemScene. ChemScene.

- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scientific Research Publishing.

- 4-(Isopropoxycarbonyl)phenylboronic acid - Chem-Impex. Chem-Impex International.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF - ResearchGate. ResearchGate.

- Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine | Request PDF - ResearchGate. ResearchGate.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. PubMed Central.

- Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications - SciSpace. SciSpace.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. PubMed.

- Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2 - ResearchGate. ResearchGate.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Royal Society of Chemistry.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations - NSF PAR. National Science Foundation.

- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents. Google Patents.

- X-Ray Crystallography - Max-Planck-Gesellschaft. Max Planck Society.

- Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- X-Ray Macromolecular Crystallography - BER Structural Biology and Imaging Resources. U.S. Department of Energy.

- Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations - MDPI. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. chemimpex.com [chemimpex.com]

- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 11. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pnas.org [pnas.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. rsc.org [rsc.org]

- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. par.nsf.gov [par.nsf.gov]

- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 21. X-Ray Crystallography [bio.mpg.de]

- 22. berstructuralbioportal.org [berstructuralbioportal.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Technical Guide: Stability and Storage of (2-(Isopropoxycarbonyl)phenyl)boronic acid

This guide details the stability profile, storage protocols, and quality control measures for (2-(Isopropoxycarbonyl)phenyl)boronic acid . This specific ortho-substituted boronic acid presents unique stability challenges due to the proximity of the electrophilic boron center to the nucleophilic carbonyl oxygen of the ester, creating a high potential for cyclization and protodeboronation.

Chemical Identity & Structural Significance

-

Compound Name: (2-(Isopropoxycarbonyl)phenyl)boronic acid[1][2][3]

-

Structural Class: Ortho-substituted arylboronic acid / Arylboronate ester derivative.

-

Core Utility: A specialized building block for Suzuki-Miyaura cross-coupling to synthesize sterically congested biaryls or benzoxaborole scaffolds (drug pharmacophores).

Critical Structural Feature: The isopropoxycarbonyl group at the ortho position (C2) relative to the boronic acid (C1) is not merely a spectator. It exerts a "Neighboring Group Effect" where the carbonyl oxygen can datively bond to the empty p-orbital of the boron atom. This interaction dictates its stability profile, distinguishing it significantly from meta- or para- isomers.

Chemical Stability Profile

The stability of this molecule is governed by three competing degradation pathways. Understanding these mechanisms is essential for choosing the correct storage conditions.

A. Hydrolysis-Driven Cyclization (Primary Risk)

Unlike simple phenylboronic acid, the ortho-ester moiety makes this compound susceptible to a cascade degradation:

-

Hydrolysis: Moisture attacks the isopropyl ester, releasing isopropanol and generating the free carboxylic acid intermediate (2-carboxyphenylboronic acid).

-

Spontaneous Cyclization: The resulting carboxylic acid and boronic acid moieties instantly dehydrate to form 1-hydroxy-3H-2,1-benzoxaborol-3-one (a cyclic benzoxaborole anhydride). This reaction is thermodynamically favorable and irreversible under standard storage conditions.

B. Boroxine Formation (Reversible)

Like all boronic acids, the molecule exists in equilibrium with its trimeric anhydride (boroxine).[4]

-

Trigger: Dehydration (low humidity, heat, or vacuum).

-

Impact: Changes stoichiometry (molecular weight shifts) but does not destroy the C-B bond. It can be reversed by adding water/solvent, but it complicates accurate weighing for stoichiometry.

C. Protodeboronation (Irreversible)

The C-B bond is labile. The ortho-carbonyl group can accelerate protodeboronation (cleavage of the C-B bond to form the deboronated arene) under basic or metal-catalyzed conditions.

-

Mechanism: The coordination of the carbonyl oxygen increases the Lewis acidity of the boron, making the ipso-carbon more susceptible to protonolysis, particularly in the presence of moisture and trace acids/bases.

D. Transesterification

In the presence of primary alcohols (MeOH, EtOH), the bulky isopropoxy group can be exchanged for a smaller alkoxy group, altering the steric profile of the reagent.

Storage & Handling Protocols

To mitigate the pathways above, the following "Cold-Dry-Inert" system is required.

Recommended Storage Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Kinetic suppression of ester hydrolysis and protodeboronation rates. |

| Atmosphere | Argon or Nitrogen | Prevents atmospheric moisture ingress (hydrolysis trigger) and oxidation. |

| Container | Amber Glass Vials | Protects from light (though less critical than moisture); glass is impermeable to moisture compared to plastics. |

| Seal | Teflon-lined Screw Cap + Parafilm | Ensures an airtight seal. Teflon prevents leaching of plasticizers which can contaminate the boron species. |

| Desiccant | Required | Store the vial inside a secondary jar containing activated silica gel or Drierite. |

Handling Workflow (Self-Validating)

-

Equilibration: Allow the frozen vial to warm to room temperature before opening.

-

Why? Opening a cold vial condenses atmospheric moisture onto the solid, initiating immediate hydrolysis.

-

-

Inert Sampling: Weigh out the required amount rapidly. If the experiment is sensitive, use a glovebox.

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH) for stock solutions to prevent transesterification. Use anhydrous THF, DCM, or DMF .

Quality Control & Analysis

Before committing this reagent to a high-value synthesis, validate its integrity using 1H NMR .

QC Protocol: 1H NMR (Solvent: DMSO-d6 or CDCl3)

| Region | Signal to Monitor | Interpretation |

| Aromatic | 7.0 - 8.0 ppm | Shift Check: If the peaks have shifted significantly upfield/downfield compared to the standard, protodeboronation (formation of isopropyl benzoate) may have occurred. |

| Aliphatic | ~1.3 ppm (Doublet) | Isopropyl Methyls: Integration should match 6H. Loss of this signal indicates hydrolysis/cyclization. |

| Aliphatic | ~5.1 ppm (Septet) | Methine Proton: Integration should match 1H. |

| Boronic | ~8.0 - 9.0 ppm (Broad) | B(OH)2 Protons: Presence indicates the open acid form. Disappearance suggests boroxine formation or cyclization. |

Pass Criteria:

-

Clear doublet at ~1.3 ppm and septet at ~5.1 ppm (Isopropoxy group intact).

-

Correct integration ratio of Aromatic (4H) : Isopropyl (7H).

-

Absence of sharp singlet peaks associated with deboronated byproduct (Isopropyl benzoate).

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathways that storage conditions must prevent.

Figure 1: Stability map showing the reversible dehydration to boroxine and the irreversible degradation paths to benzoxaborole (via ester hydrolysis) and deboronation.

Experimental Recovery (Purification)

If the reagent has partially dehydrated to the boroxine (indicated by stoichiometry errors but clean NMR), it can be re-hydrated or used as-is with correction.

Re-hydration Protocol:

-

Dissolve the solid in a minimal amount of THF/Water (9:1).

-

Stir for 30 minutes at room temperature.

-

Precipitate by adding excess non-polar solvent (Hexane/Heptane) or remove solvent under vacuum without heating.

-

Note: If the impurity is the benzoxaborole (cyclized), purification is difficult; recrystallization from acetonitrile may separate the species, but purchasing fresh reagent is recommended for GMP applications.

References

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link (Detailed mechanism of protodeboronation and stability factors).

- Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 694(22), 3533-3541. (Describes the cyclization mechanism of ortho-substituted boronic acids).

- Thermo Fisher Scientific. (n.d.). Phenylboronic Acid Safety Data Sheet. Retrieved March 2, 2026.

Sources

- 1. (2-(Ethoxymethyl)-5-fluorophenyl)boronic acid ,98% - Amerigo Scientific [amerigoscientific.com]

- 2. cacheby.com [cacheby.com]

- 3. 3-(Isopropoxycarbonyl)phenylboronic acid , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

Technical Guide: Reactivity & Applications of (2-(Isopropoxycarbonyl)phenyl)boronic Acid

This technical guide details the reactivity profile, synthetic utility, and handling protocols for (2-(Isopropoxycarbonyl)phenyl)boronic acid . This compound represents a specialized class of ortho-substituted phenylboronic acids where the bulky isopropoxycarbonyl group dictates unique steric and electronic behaviors, serving as a critical intermediate for benzoxaborole scaffolds and hindered biaryl synthesis.

Executive Summary & Chemical Profile

(2-(Isopropoxycarbonyl)phenyl)boronic acid is a bifunctional building block characterized by a phenyl ring substituted with a boronic acid moiety [

-

Key Feature: The ortho-ester group acts as a "masked" electrophile for cyclization and a steric gatekeeper during cross-coupling.

-

Primary Utility: Precursor for benzoxaboroles (a privileged medicinal scaffold found in drugs like Tavaborole/Kerydin) and synthesis of sterically congested biaryls.

-

Stability Profile: Like many ortho-substituted boronic acids, it is susceptible to protodeboronation under basic conditions. The bulky isopropyl group offers kinetic stabilization compared to methyl analogs but requires precise base selection in catalysis.

Reactivity Profile: The Ortho-Effect

The proximity of the boronic acid and the ester group drives two competing reaction pathways: Intermolecular Coupling (Suzuki) and Intramolecular Cyclization (Benzoxaborole formation).

A. Stability vs. Protodeboronation

Under standard Suzuki-Miyaura conditions (aqueous base, heat), ortho-electron-withdrawing groups (like esters) accelerate protodeboronation.

-

Mechanism: Base coordinates to boron (forming a boronate "ate" complex), followed by ipso-protonation and C-B bond cleavage.

-

Mitigation: The isopropyl ester provides steric bulk that retards the approach of water/base to the boron center relative to a methyl ester.

-

Operational Rule: Avoid strong bases (e.g.,

,

Core Reaction Workflows

Workflow A: Synthesis of Benzoxaboroles (Reductive Cyclization)

This is the most high-value transformation for this compound. The isopropoxycarbonyl group is reduced to a primary alcohol, which spontaneously cyclizes with the adjacent boronic acid to form the oxaborole ring. This scaffold exhibits unique antifungal and anti-inflammatory properties (e.g., Tavaborole, Crisaborole).

Mechanism:

-

Selective Reduction: The ester is reduced to a benzyl alcohol.

-

Cyclodehydration: The alcohol oxygen attacks the Lewis-acidic boron.

-

Equilibrium: The resulting benzoxaborole exists in equilibrium with its open hydroxy-boronic acid form, but the cyclic form is thermodynamically favored in neutral/acidic media.

Figure 1: The reductive cyclization pathway converting the isopropyl ester precursor into the pharmacologically active benzoxaborole scaffold.

Workflow B: Sterically Demanding Suzuki-Miyaura Coupling

Coupling this boronic acid with aryl halides creates hindered biaryls. The ortho-ester prevents efficient transmetalation unless specialized ligands are used.

-

Challenge: The isopropyl group blocks the Pd(II) center during transmetalation.

-

Ligand Selection: Use Buchwald Dialkylbiaryl Phosphines (e.g., SPhos , XPhos ). These ligands create a pocket that accommodates the steric bulk while facilitating reductive elimination.

-

Base Selection: Use Potassium Phosphate (

) or Cesium Carbonate (

Experimental Protocols

Protocol 1: Synthesis of Benzoxaborole via Reductive Cyclization

Target: Conversion of (2-(Isopropoxycarbonyl)phenyl)boronic acid to 1-hydroxy-2,1-benzoxaborole.

-

Preparation: Dissolve (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.0 equiv) in anhydrous THF (0.2 M) under Nitrogen.

-

Reduction: Cool to 0°C. Add

(2.0 M in THF, 2.5 equiv) dropwise. Note: -

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (look for the disappearance of the ester peak).

-

Quench & Cyclization: Carefully quench with 6N HCl (dropwise) until pH < 2. Stir for 1 hour. The acid facilitates the hydrolysis of the borohydride complex and drives the dehydration to the cyclic oxaborole.

-

Isolation: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Recrystallize from Toluene/Heptane or purify via silica gel chromatography (MeOH/DCM gradient).

Protocol 2: Suzuki-Miyaura Coupling (Hindered Substrate)

Target: Coupling with 4-bromo-anisole.

-

Catalyst System:

(1 mol%) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%). Ratio 1:2 Pd:Ligand. -

Reactants: Combine Boronic Acid (1.2 equiv), Aryl Bromide (1.0 equiv), and Catalyst in a reaction vial.

-

Solvent/Base: Add Toluene (degassed) and

(2.0 equiv, 3M aqueous solution). Ratio Toluene:Water = 3:1. -

Execution: Heat to 90°C for 12 hours under vigorous stirring.

-

Workup: Cool, dilute with ether, wash with water. Purify via column chromatography.[2]

-

Note: If protodeboronation is observed (formation of isopropyl benzoate), switch to anhydrous conditions using

in Dioxane.

-

Data Summary & Troubleshooting

| Parameter | Specification / Observation |

| Molecular Weight | ~222.05 g/mol (C10H13BO4) |

| Solubility | Soluble in MeOH, DMSO, THF, DCM. Poor in Hexanes.[3] |

| Protodeboronation Risk | High in aqueous hydroxide ( |

| Key Impurity | Isopropyl benzoate (via C-B bond cleavage). |

| Storage | Store at 2–8°C. Anhydrous. Boronic acids can dehydrate to boroxines (trimers) reversibly; this does not affect reactivity. |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Suzuki) | Protodeboronation of boronic acid. | Switch base to |

| No Reaction (Suzuki) | Steric hindrance preventing transmetalation. | Switch ligand to SPhos or XPhos . Ensure catalyst is active (pre-stir Pd/Ligand). |

| Incomplete Reduction | Boron coordinating hydride. | Use excess reducing agent ( |

References

-

Benzoxaborole Synthesis & Medicinal Chemistry

- Suzuki-Miyaura Coupling of Hindered Boronic Acids: Title: Suzuki-Miyaura Cross-Coupling: The Report. Source: Aldrichimica Acta (Review of Buchwald Ligands).

-

Protodeboronation Mechanisms

- Title: Mechanism and Inhibition of Protodeboron

- Source: Journal of the American Chemical Society.

-

URL:[Link]

- Tavaborole (Kerydin)

Sources

- 1. US11091504B2 - Process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof - Google Patents [patents.google.com]

- 2. Frontiers | Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility [frontiersin.org]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

The Unlocked Potential of Aziridines: A Technical Guide to their Application as Building Blocks in Organic Synthesis

Introduction

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are powerful and versatile building blocks in the field of organic synthesis.[1][2][3][4] Their high reactivity, a consequence of significant ring strain, makes them susceptible to ring-opening reactions with a wide array of nucleophiles.[3][5][6] This reactivity provides a direct and often stereocontrolled route to a diverse range of nitrogen-containing molecules, many of which are key structural motifs in pharmaceuticals and other biologically active compounds.[2][4][7][8] This technical guide will provide an in-depth exploration of the chemistry of aziridines, focusing on the principles that govern their reactivity and showcasing their application in the synthesis of valuable molecular targets.

Part 1: The Chemistry of Aziridines

The utility of aziridines as synthetic intermediates is intrinsically linked to the controlled cleavage of the C-N or C-C bonds of the strained three-membered ring. Understanding the factors that influence the activation of the aziridine ring and the regioselectivity of its subsequent opening is paramount for its effective use in synthesis.

Activation of the Aziridine Ring

To facilitate nucleophilic attack, the aziridine ring often requires activation. This can be achieved through several key strategies:

-

N-Activation: The nitrogen atom of the aziridine can be rendered more electron-withdrawing by attaching activating groups such as sulfonyl (e.g., tosyl), acyl, or carbamoyl groups.[9] This polarization of the C-N bonds makes the ring carbons more electrophilic and susceptible to nucleophilic attack. The choice of the N-activating group can also influence the regioselectivity of the ring-opening reaction.[9]

-

Lewis Acid and Brønsted Acid Activation: Lewis acids can coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons.[10][11][12][13] Common Lewis acids employed for this purpose include scandium triflate (Sc(OTf)₃) and titanium tetrafluoride (TiF₄).[10][11] Similarly, Brønsted acids can protonate the nitrogen atom, leading to the formation of a highly reactive aziridinium ion, which readily undergoes nucleophilic ring-opening.[14][15]

Regioselectivity of Aziridine Ring-Opening

The regiochemical outcome of the nucleophilic ring-opening of an unsymmetrically substituted aziridine is a critical consideration. The attack can occur at either of the two ring carbons, and the preferred site is influenced by a combination of steric and electronic factors, as well as the nature of the nucleophile and the mode of activation.

Generally, under neutral or basic conditions, the reaction proceeds via an Sₙ2-like mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[11] However, in the presence of a Lewis or Brønsted acid, the reaction can proceed through a more Sₙ1-like transition state, where positive charge is better stabilized at the more substituted carbon. In such cases, nucleophilic attack may preferentially occur at the more substituted position.

The interplay of these factors is summarized in the table below:

| Reaction Conditions | Activating Agent | Typical Nucleophile | Predominant Site of Attack | Reference |

| Neutral/Basic | N-Activating Group (e.g., Tosyl) | "Soft" nucleophiles (e.g., Thiolates, Azides) | Less substituted carbon | [16] |

| Acidic | Lewis Acid (e.g., Sc(OTf)₃) | Arenes, Heteroarenes | More substituted carbon | [11][13] |

| Acidic | Brønsted Acid (e.g., TFA) | Phenols, Thiophenols | More substituted carbon | [14] |

Stereochemistry of Aziridine Ring-Opening

A key advantage of using aziridines in synthesis is the high degree of stereochemical control that can be achieved. The nucleophilic ring-opening of chiral aziridines typically proceeds with a clean inversion of stereochemistry at the center of attack, consistent with an Sₙ2 mechanism.[11] This stereospecificity allows for the transfer of chirality from the starting aziridine to the product, making it a valuable tool in asymmetric synthesis.[17]

Part 2: Synthetic Applications of Aziridines

The predictable and versatile reactivity of aziridines has led to their widespread use in the synthesis of a variety of important classes of organic compounds.

Synthesis of 1,2-Amino Alcohols

The ring-opening of aziridines with oxygen-based nucleophiles provides a direct route to 1,2-amino alcohols, a structural motif found in many biologically active molecules and chiral ligands.

Experimental Protocol: Synthesis of a β-Amino Alcohol via Aziridine Ring-Opening

A representative procedure involves the ring-opening of an N-tosylaziridine with water in the presence of a catalyst.

-

To a solution of the N-tosylaziridine (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL), add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 0.1 mmol).

-

Add water (5.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,2-amino alcohol.

Caption: Workflow for the synthesis of 1,2-amino alcohols.

Synthesis of 1,2-Diamines

The reaction of aziridines with nitrogen nucleophiles, such as amines or azides, is a powerful method for the synthesis of 1,2-diamines.[18][19][20] These compounds are important building blocks for ligands in asymmetric catalysis and are present in numerous pharmaceuticals.[19]

Experimental Protocol: Synthesis of a 1,2-Diamine from an Aziridine

The aminolysis of an activated aziridine can be efficiently catalyzed by various Lewis acids.[18]

-

In a flame-dried flask under an inert atmosphere, dissolve the N-activated aziridine (1.0 mmol) and the amine nucleophile (1.2 mmol) in a dry, aprotic solvent (e.g., dichloromethane, 5 mL).

-

Add a catalytic amount of a Lewis acid (e.g., InBr₃, 0.05 mmol) to the solution.[18]

-

Stir the reaction at the appropriate temperature (e.g., room temperature or gentle heating) until completion.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purify the resulting residue by flash chromatography to yield the pure 1,2-diamine.

Caption: Synthesis of 1,2-diamines from aziridines.

Synthesis of β-Amino Acids

The ring-opening of aziridines with carbon-based nucleophiles, followed by carboxylation, provides an elegant route to β-amino acids.[21][22][23] These non-proteinogenic amino acids are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides.[21] A notable method involves the nickel-catalyzed reductive carboxylation of N-substituted aziridines with CO₂.[22][23]

Experimental Protocol: Ni-Catalyzed Carboxylation of an Aziridine

This protocol is adapted from the work of Martin and coworkers.[23]

-

In a glovebox, charge an oven-dried vial with the N-substituted aziridine (0.2 mmol), a nickel catalyst (e.g., NiBr₂·diglyme, 10 mol%), a ligand (e.g., a substituted bipyridine, 12 mol%), and a reducing agent (e.g., Mn powder, 3.0 equiv).

-

Add a dry solvent (e.g., DMA) and an alcohol additive (e.g., MeOH, 5.0 equiv).

-

Seal the vial, remove it from the glovebox, and connect it to a balloon of CO₂ (1 atm).

-

Stir the reaction mixture at room temperature for the specified time.

-

After the reaction is complete, quench with HCl and extract the product with an appropriate organic solvent.

-

The crude product can then be purified by standard chromatographic techniques.

Aziridines in Cascade Reactions

The high reactivity of aziridines makes them excellent initiators for cascade reactions, where the initial ring-opening event triggers a series of subsequent transformations to rapidly build molecular complexity.[24] A Lewis acid-catalyzed domino ring-opening cyclization of activated aziridines with enolates can lead to the stereoselective synthesis of functionalized chiral γ-lactams.[24]

Part 3: Aziridines in Drug Development - A Case Study

The strategic use of aziridines as key intermediates is exemplified in the synthesis of numerous blockbuster drugs. A prominent example is the antiviral medication Oseltamivir (Tamiflu®) .[25] Several synthetic routes to Oseltamivir utilize an aziridine intermediate, which allows for the stereocontrolled introduction of two crucial nitrogen-containing functional groups.[19] The ring-opening of a strategically designed aziridine with an appropriate nucleophile sets the stereochemistry at two adjacent carbon centers, significantly streamlining the synthesis of this complex molecule.[19] Mitomycin C, a potent anticancer agent, also features an aziridine ring which is crucial for its biological activity.[26][27]

Part 4: Practical Considerations and Safety

While aziridines are invaluable synthetic tools, their handling requires strict safety precautions due to their potential toxicity and reactivity.

-

Handling and Storage: Aziridines should be handled in a well-ventilated fume hood, and personal protective equipment, including chemical-resistant gloves and safety goggles, must be worn.[28][29][30] They should be stored in tightly sealed containers in a cool, dry place, away from acids and oxidizing agents.[28][30][31]

-

Toxicity: Many aziridines are alkylating agents and are considered to be toxic and potentially carcinogenic. All necessary precautions should be taken to avoid exposure through skin contact, inhalation, or ingestion.[29]

-

Disposal: Aziridine waste should be treated as hazardous and disposed of in accordance with institutional and governmental regulations.[29]

Conclusion

Aziridines have firmly established themselves as indispensable building blocks in modern organic synthesis. Their unique combination of ring strain and tunable reactivity allows for the efficient and stereocontrolled construction of a vast array of nitrogenous compounds. The continued development of novel methods for the synthesis and ring-opening of aziridines promises to further expand their utility in the synthesis of complex molecules for applications in medicine, materials science, and beyond.

References

-

Doyle Group, The. Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. ScienceDirect. Available at: [Link].

-

Hu, X. et al. (2015). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. MDPI. Available at: [Link].

-

Ghorai, M. K. et al. (2013). Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry. Available at: [Link].

-

Peko, T. et al. (2013). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. National Center for Biotechnology Information. Available at: [Link].

-

Ghorai, M. K. et al. (2010). Lewis Acid Catalyzed Highly Stereoselective Domino-Ring-Opening Cyclization of Activated Aziridines with Enolates: Synthesis of Functionalized Chiral γ-Lactams. The Journal of Organic Chemistry. Available at: [Link].

-